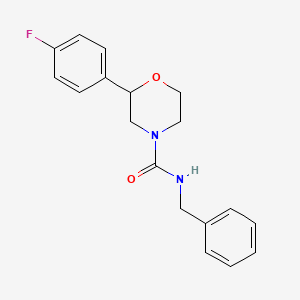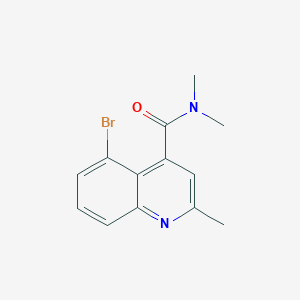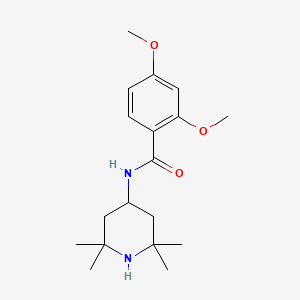
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide, also known as FLB 457, is a chemical compound that has been extensively researched for its potential therapeutic applications in the field of neuroscience. It belongs to the class of compounds known as benzamides, which are structurally similar to dopamine receptor antagonists. In
作用机制
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 acts as a selective antagonist of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. By blocking the activity of these receptors, N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 is able to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain. This modulation has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Biochemical and Physiological Effects
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, as well as increase the activity of the mesolimbic dopamine system. It has also been shown to decrease the activity of the mesocortical dopamine system, which is thought to be involved in the negative symptoms of schizophrenia.
实验室实验的优点和局限性
One of the advantages of using N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 in lab experiments is its high selectivity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This selectivity allows for more precise modulation of these neurotransmitter systems, which can be useful in studying their role in various physiological and behavioral processes. However, one limitation of using N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 is its relatively low potency compared to other dopamine receptor antagonists, which can make it more difficult to achieve the desired pharmacological effects.
未来方向
There are several potential future directions for research on N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457. One area of interest is its potential therapeutic applications in the treatment of schizophrenia, depression, and anxiety. Another area of interest is its potential use as a tool for studying the role of dopamine and serotonin neurotransmitter systems in various physiological and behavioral processes. Additionally, further research is needed to investigate the potential side effects and toxicity of N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457.
合成方法
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with N-benzylmorpholine-4-carboxylic acid, followed by coupling with thionyl chloride and benzylamine. The final product is then purified using column chromatography. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
科学研究应用
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. These receptors are involved in the regulation of various physiological and behavioral processes, including mood, cognition, and motor function.
属性
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-8-6-15(7-9-16)17-13-21(10-11-23-17)18(22)20-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVDBLSPHFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)



![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)



![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)
